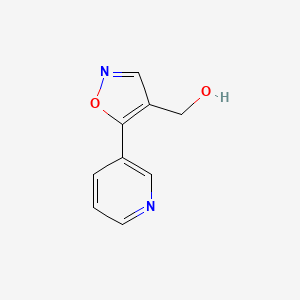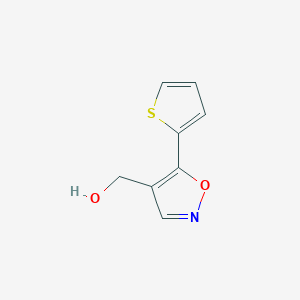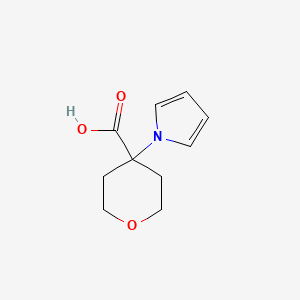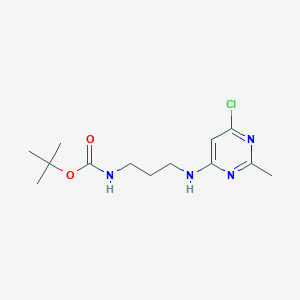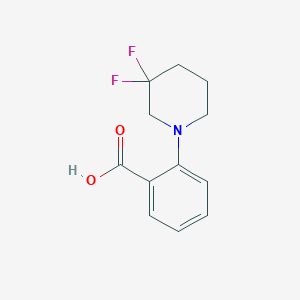
1-(3,5-二氟苄基)哌啶-4-醇
描述
1-(3,5-Difluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Difluorobenzyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluorobenzyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成化学应用
由于哌啶基化合物的药物学和农用化学相关性,研究工作集中于合成哌啶类化合物的类似物和衍生物。例如,3,5-双(2-氟苄基亚甲基)-4-哌啶酮类似物的合成和结构测定展示了合成含氟苄基亚甲基化合物作为其细胞毒性特性的合成兴趣 (Lagisetty, Powell, 和 Awasthi, 2009)。此外,1-芳基烷基-3,4-环氧哌啶的区域选择性亲核开环方法以生成 3-氨基-哌啶-4-醇突显了哌啶衍生物的合成多功能性 (Scheunemann, Hennig, Funke, 和 Steinbach, 2011)。
药理学和生物学研究
哌啶衍生物已被研究其药理活性。含 4-(4-氟苄基)哌啶部分的 PET 放射性配体的开发用于成像 NR2B NMDA 受体 (Labas 等人,2011),以及 3,5-双(芳基亚甲基)哌啶-4-酮衍生物的抗肿瘤活性和细胞毒性的探索 (Yao 等人,2018) 是此类研究的例子。
材料科学和化学工程
在材料科学中,含受阻酚的胺部分的聚丙烯共聚物的合成和表征表明哌啶衍生物作为抗氧化剂的应用可以提高聚合物的稳定性 (Desai 等人,2004)。这突出了此类化合物对提高聚合物材料性能和使用寿命的作用。
作用机制
Target of Action
The primary target of the compound “1-(3,5-Difluorobenzyl)piperidin-4-ol” is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by antagonistic activities . It is believed that the compound contains one basic nitrogen atom which anchors the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists, including this compound, is the presence of two or more lipophilic groups in the ligand .
Biochemical Pathways
The compound affects the HIV-1 entry process by interacting with the CCR5 receptor . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the compound’s action is the prevention of HIV-1 entry into the cells . By blocking the CCR5 receptor, the compound inhibits the infection of cells by macrophagetropic (R5) HIV-1 strains .
生化分析
Biochemical Properties
1-(3,5-Difluorobenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as an antagonist to the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between 1-(3,5-Difluorobenzyl)piperidin-4-ol and CCR5 involves binding to the receptor, thereby inhibiting its function and preventing the virus from entering the cells. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their activity and contributing to its overall biochemical properties.
Cellular Effects
The effects of 1-(3,5-Difluorobenzyl)piperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by acting as a CCR5 antagonist, 1-(3,5-Difluorobenzyl)piperidin-4-ol can inhibit the signaling pathways associated with this receptor, leading to reduced HIV-1 infection rates in target cells . Furthermore, this compound may affect the expression of genes involved in immune response and inflammation, thereby modulating the cellular response to viral infections. Its impact on cellular metabolism could also be significant, as it may alter the metabolic flux and levels of various metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 1-(3,5-Difluorobenzyl)piperidin-4-ol involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as the CCR5 receptor. The binding of 1-(3,5-Difluorobenzyl)piperidin-4-ol to CCR5 involves the formation of a strong salt-bridge interaction with a basic nitrogen atom in the receptor, anchoring the ligand and inhibiting its function . Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. The overall molecular mechanism of 1-(3,5-Difluorobenzyl)piperidin-4-ol is complex and involves multiple pathways and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,5-Difluorobenzyl)piperidin-4-ol have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(3,5-Difluorobenzyl)piperidin-4-ol may lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on cellular processes and for designing experiments to study its biological activity.
Dosage Effects in Animal Models
The effects of 1-(3,5-Difluorobenzyl)piperidin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and adverse effects, while still exerting its biological activity as a CCR5 antagonist . At higher doses, 1-(3,5-Difluorobenzyl)piperidin-4-ol may cause toxic effects, such as liver and kidney damage, as well as alterations in immune function. These dosage effects are critical for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
1-(3,5-Difluorobenzyl)piperidin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of 1-(3,5-Difluorobenzyl)piperidin-4-ol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of the compound from the body and for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-(3,5-Difluorobenzyl)piperidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux from cells . Additionally, 1-(3,5-Difluorobenzyl)piperidin-4-ol may bind to plasma proteins, affecting its distribution and bioavailability in tissues. Understanding the transport and distribution of this compound is crucial for elucidating its pharmacokinetic properties and for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(3,5-Difluorobenzyl)piperidin-4-ol is an important factor in determining its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-(3,5-Difluorobenzyl)piperidin-4-ol may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound is essential for understanding its mechanism of action and for designing strategies to enhance its therapeutic efficacy.
属性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-15-3-1-12(16)2-4-15/h5-7,12,16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFWYFQGTYMAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


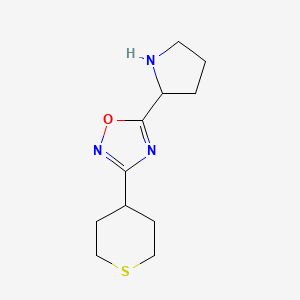


![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)

![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)


